B1575824 Temporin 1ARa

Temporin 1ARa

Cat. No.: B1575824
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin 1ARa is a synthetic, research-grade antimicrobial peptide (AMP) belonging to the temporin family, which are short, cationic, and alpha-helical peptides originally isolated from frog skin secretions . These peptides are a critical component of the innate immune system in amphibians and represent a promising template for developing new anti-infective agents, particularly in the face of increasing antibiotic resistance . As a research reagent, this compound is invaluable for investigating the mechanisms of action of host-defense peptides, which primarily involve the disruption of bacterial cell membrane integrity . Like other temporins, it is expected to exhibit potent activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), and may also display efficacy against select anaerobic pathogens and fungi . Researchers utilize this compound in studies focused on understanding peptide-lipid interactions, microbial cytolysis, and the potential synergistic effects of AMP combinations . Furthermore, its properties make it a candidate for exploring applications in inhibiting biofilm formation and combating biofilm-associated infections . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

FLPIVGRLISGLL

Origin of Product

United States

Discovery and Source Identification of Temporin 1ara

Isolation Methodologies from Amphibian Skin Secretions

The isolation of Temporin 1ARa, like many other skin peptides from amphibians, involves a multi-step process designed to collect, separate, and identify the individual compounds from a complex mixture.

The initial step involves the collection of skin secretions from the frog. A common and non-lethal method used for this purpose is mild transdermal electrical stimulation. nih.gov This technique induces the contraction of granular glands in the frog's skin, causing the release of their contents, which include a rich array of bioactive peptides. nih.govnih.gov

Once the secretions are collected, the crude mixture undergoes a separation and purification process. A powerful and widely used technique for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.net RP-HPLC fractionates the complex secretion based on the hydrophobicity of its components, allowing for the separation of individual peptides.

Following separation, the identification and structural characterization of the peptides are typically achieved using mass spectrometry (MS) techniques, such as electrospray mass spectrometry. nih.gov The primary structure, or amino acid sequence, of the isolated peptide can be determined using methods like automated Edman degradation. researchgate.net This comprehensive "peptidomic" approach enables the cataloging of the numerous peptides present in the skin secretions of a single species. nih.govresearchgate.net

Taxonomic Origin: Lithobates areolata (Crawfish Frog) as the Natural Source

This compound is naturally sourced from the skin secretions of the Crawfish Frog, whose scientific name is Lithobates areolata (formerly classified as Rana areolata). nih.govnih.govresearchgate.netimrpress.com This species, found in North America, possesses numerous granular glands on its dorsal skin which are responsible for producing and secreting a variety of antimicrobial peptides, including this compound, as a defense mechanism. nih.gov Proteomic analysis of these secretions has led to the identification of this compound alongside several other peptide families. nih.govimrpress.com

**Table 1: Bioactive Peptides Identified in the Skin Secretions of *Lithobates areolata***

Peptide Family Specific Peptide Identified APD ID
Temporin Temporin-1ARa AP00864
Palustrin Palustrin-2AR AP01276
Palustrin Palustrin-3AR AP01271
Esculentin Esculentin-1ARa AP01272
Esculentin Esculentin-1ARb AP01273
Ranatuerin Ranatuerin-2ARa AP01274
Ranatuerin Ranatuerin-2ARb AP01275

Source: Data compiled from the Antimicrobial Peptide Database. imrpress.com

Nomenclature and Classification within the Broader Temporin Family

The nomenclature of temporin peptides typically follows a convention where the name reflects the species of origin. mdpi.com For this compound, "AR" signifies its origin from areolata.

The temporins are a large and well-established family of antimicrobial peptides, with over 150 members identified from various ranid frogs across genera such as Lithobates, Rana, and Hylarana. nih.govmdpi.com First discovered in 1996, temporins are characterized by several key features: mdpi.com

Small Size: They are among the shortest antimicrobial peptides, typically consisting of 10 to 14 amino acid residues. conicet.gov.ar

Hydrophobicity: Their amino acid sequences are predominantly composed of hydrophobic residues. conicet.gov.ar

C-terminal Amidation: Temporins are characteristically α-amidated at their C-terminus. mdpi.comconicet.gov.ar

Low Net Positive Charge: They generally have a low cationic charge, often between 0 and +3 at a neutral pH. conicet.gov.ar

Structure: In membrane-mimicking environments, temporins typically adopt an α-helical conformation. conicet.gov.ar

This compound fits within this classification as a short, 13-amino-acid peptide. pitt.edu While many temporins are most active against Gram-positive bacteria, some, including this compound, have shown activity against Gram-negative bacteria like E. coli at higher concentrations. nih.govmdpi.com

Molecular Architecture and Conformational Landscape of Temporin Peptides

Primary Sequence Analysis and Conserved Motifs within the Temporin Family

The primary structure of temporins is characterized by a high proportion of hydrophobic residues, particularly leucine (B10760876), and a net positive charge that is typically between 0 and +3 at neutral pH. nih.gov The C-terminus is almost invariably amidated, a modification that enhances the peptide's stability and activity. Temporin 1ARa, isolated from the skin secretions of the crawfish frog (Lithobates areolata), is a 13-amino-acid peptide that fits this general profile. nih.gov

While the temporin family exhibits sequence diversity, certain features are conserved. A proline residue is often found in the N-terminal half of the sequence, which can induce a kink or hinge in the peptide's backbone, potentially influencing its flexibility and interaction with membranes. nih.gov The alignment of various temporins reveals conserved positions and shared physicochemical properties, which are crucial for their classification and understanding of their structure-activity relationships. nih.govresearchgate.net For instance, comparisons between temporins SHa, SHb, and SHc show varying degrees of sequence identity, which in turn correlates with differences in properties like hydrophobicity. researchgate.net this compound is noted for its activity against Staphylococcus aureus. nih.gov

Below is a table detailing the primary sequence and calculated physicochemical properties of this compound.

PropertyValue
Sequence FFSLFKKIFKKLK-NH₂
Length 13 amino acids
Molecular Weight 1622.1 Da
Net Charge (pH 7) +4
Hydrophobic Residues (%) 61.5% (F, L, I)
C-Terminus Amidated

Secondary Structure Propensity: Amphipathic α-Helical Conformations in Membrane-Mimetic Environments

A hallmark of many temporins is their ability to adopt an amphipathic α-helical secondary structure upon interacting with membranes. nih.govplos.org In an aqueous solution, these peptides are typically unstructured, existing in a random coil conformation. mdpi.commdpi.com However, in the presence of membrane-mimetic environments—such as organic solvents like trifluoroethanol (TFE), detergent micelles like sodium dodecyl sulfate (B86663) (SDS), or lipid vesicles—they undergo a conformational transition to a more ordered α-helical structure. mdpi.commdpi.com

This induced helix is amphipathic, meaning it has spatially segregated hydrophobic and hydrophilic faces. The hydrophobic face, rich in nonpolar residues, inserts into the hydrophobic core of the lipid bilayer, while the hydrophilic face, containing any charged or polar residues, remains at the lipid-water interface. mdpi.com This structural arrangement is critical for the peptides' ability to perturb and permeabilize the target cell membrane. For example, studies on temporin-Ra and temporin-Rb showed a clear disorder-to-helix transition when they interacted with model membranes containing negatively charged lipids. nih.gov Similarly, Temporin A assumes a helical conformation when dissolved in TFE or in the presence of SDS micelles, which is believed to be its active conformation. mdpi.commdpi.com

Conformational Adaptability and Environmental Influences on Peptide Structure

The structure of temporin peptides is not static but highly adaptable to the surrounding environment. This conformational plasticity is fundamental to their biological function. The transition from a disordered state in water to a helical structure in a lipid environment is a key example of this adaptability. mdpi.comnih.gov

The specific composition of the membrane significantly influences the peptide's structure and binding affinity. The presence of negatively charged lipids, such as phosphatidylglycerol (PG), which are abundant in bacterial membranes but less so in the outer leaflet of mammalian cell membranes, often enhances the binding and helix formation of cationic temporins through favorable electrostatic interactions. mdpi.com Fluorescence spectroscopy studies on Temporin L, for instance, revealed that its interaction with liposomes strengthens in the presence of negatively charged POPG lipids. mdpi.com The structure of Temporin-1Ta has been shown to differ depending on whether it is in the presence of dodecylphosphocholine (B1670865) (DPC), SDS micelles, or the more biologically relevant lipopolysaccharide (LPS) micelles from Gram-negative bacteria. researchgate.netnih.gov This highlights that the specific lipid environment dictates the precise three-dimensional fold the peptide will adopt, which in turn affects its biological activity.

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of high-resolution spectroscopic techniques is essential for deciphering the structural details of temporin peptides and their interactions with membranes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides like temporins at atomic resolution in solution and in membrane-mimetic environments. researchgate.netplos.org For peptides that are too large or dynamic for X-ray crystallography, NMR provides invaluable insights.

Techniques such as Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) are particularly useful for studying the structure of a peptide when it is bound to a large object like a micelle or a liposome. plos.org Using this approach, the atomic resolution structure of Temporin-1Ta was determined in LPS micelles. researchgate.netnih.govplos.org The study revealed that in this environment, the peptide adopts a helical conformation for residues L4-I12, while the N-terminal residues F1-L3 are in a more extended conformation. nih.govplos.org NMR can also identify which parts of the peptide are in close contact with the micelle, as demonstrated by saturation transfer difference (STD) NMR studies on Temporin-1Ta and Temporin-1Tb. nih.govnih.gov These studies provide a detailed map of the peptide-membrane interface.

Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides and proteins in solution. plos.orgnih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures in a peptide's backbone.

CD spectra provide a distinct signature for different secondary structures. An α-helix is characterized by negative bands near 222 nm and 208 nm and a strong positive band around 190-195 nm, whereas a random coil shows a strong negative band near 200 nm. plos.orgnih.gov Numerous studies on the temporin family have used CD spectroscopy to demonstrate their conformational adaptability. For example, Temporin A, Temporin-1CEb, and their analogues show a classic random coil spectrum in aqueous buffer, which transitions to a characteristic α-helical spectrum upon the addition of TFE or SDS micelles. mdpi.comnih.gov This provides clear and direct evidence of the environment-induced folding that is central to their function.

Fluorescence spectroscopy offers a sensitive means to study the binding and insertion of peptides into lipid membranes. mdpi.com These experiments often utilize the intrinsic fluorescence of tryptophan (Trp) residues within the peptide sequence or a covalently attached fluorescent probe. researchgate.net

When a tryptophan-containing peptide moves from a polar aqueous environment to the non-polar, hydrophobic interior of a lipid bilayer, the maximum emission wavelength of its fluorescence typically shifts to a shorter wavelength (a "blue shift"). mdpi.com This blue shift is a strong indicator of membrane insertion. Studies on a tryptophan-containing analogue of Temporin L showed such a blue shift upon interaction with liposomes, suggesting the peptide partially inserts into the lipid bilayer. mdpi.com Fluorescence quenching experiments, using quenchers like acrylamide (B121943) that are soluble in the aqueous phase, can further reveal the depth of the peptide's penetration into the membrane. A decrease in quenching efficiency indicates that the fluorescent residue is shielded from the aqueous environment by the lipid bilayer. mdpi.comresearchgate.net

The following table summarizes the key findings obtained from these advanced spectroscopic techniques for the temporin family.

Spectroscopic TechniqueInformation Obtained for Temporin Family PeptidesKey Findings
NMR Spectroscopy High-resolution 3D structure in membrane-mimetic environments (e.g., LPS, SDS micelles). researchgate.netnih.govplos.orgTemporin-1Ta adopts a helical structure from residues L4-I12 in LPS micelles. researchgate.netnih.govplos.org Delineates specific peptide-lipid contacts. nih.gov
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil). mdpi.comnih.govDemonstrates a conformational switch from random coil in water to α-helix in membrane-like environments for many temporins. mdpi.comnih.gov
Fluorescence Spectroscopy Peptide-membrane binding and insertion depth. mdpi.comresearchgate.netA blue shift in tryptophan fluorescence upon interaction with liposomes indicates insertion into the non-polar membrane core. mdpi.com

Mechanistic Insights into Temporin Mediated Biological Actions

Membrane Interaction Paradigm: Selective Perturbation of Target Cell Membranes

Temporins are characteristically small, typically 10-17 amino acids long, and possess a net positive charge (from 0 to +3) at neutral pH. conicet.gov.ar They are C-terminally amidated and rich in hydrophobic residues, which allows them to adopt an amphipathic α-helical conformation in the hydrophobic environment of a cell membrane. conicet.gov.arnih.gov This structure is crucial for their biological function. conicet.gov.ar The primary target for most AMPs, including temporins, is the cytoplasmic membrane of microorganisms. tandfonline.comimrpress.comresearchgate.net This interaction is the first and most critical step in their antimicrobial action.

Temporin 1ARa, isolated from the crawfish frog Lithobates areolata (formerly Rana areolata), is a 13-amino-acid peptide. conicet.gov.arnovoprolabs.com It demonstrates activity against the Gram-positive bacterium Staphylococcus aureus and, at higher concentrations, against the Gram-negative bacterium Escherichia coli. nih.gov The mechanism of action for the temporin family is mainly based on perturbing the cytoplasmic membrane in a manner distinct from many other cationic α-helical AMPs. conicet.gov.ar While unstructured in aqueous solutions, they fold into α-helices upon binding to lipids or in membrane-mimicking environments. mdpi.comnih.gov This conformational change is induced by the transition from a polar (water) to a non-polar (lipid) environment, which stabilizes the helical structure. mdpi.com

The initial attraction between the positively charged peptide and the negatively charged bacterial membrane surface is a key factor in its selectivity. mdpi.com Following this electrostatic interaction, the peptide inserts into the lipid bilayer. nih.gov

Role of Lipid Composition and Charge in Selective Membrane Interactions

The selectivity of temporins for microbial cells over host cells is a hallmark of their mechanism and is largely governed by differences in membrane lipid composition and surface charge. tandfonline.comfrontiersin.org

Bacterial membranes are typically rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol (PG), which creates a strong negative surface potential. tandfonline.comnih.gov This promotes the initial electrostatic attraction of the cationic temporin peptides. mdpi.comfrontiersin.org In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (neutral) phospholipids like phosphatidylcholine (PC), resulting in a much weaker interaction. nih.govresearchgate.net

Hydrophobicity also plays a critical role. An optimal balance between the peptide's net positive charge and its hydrophobicity is necessary for potent and selective antimicrobial activity. frontiersin.org Increased hydrophobicity can enhance membrane-perturbing potency but may also increase toxicity to host cells, such as by causing hemolysis (disruption of red blood cells). frontiersin.org For example, studies on Temporin L revealed that it perturbs both neutral and negatively charged model membranes, but the presence of negatively charged lipids can modulate its lytic activity. researchgate.netunica.itpsu.edu

Mechanisms of Lipid Extraction and Membrane Shape Transformations

Beyond pore formation and general disruption, some temporins employ more complex mechanisms involving the physical reorganization of the membrane. Molecular dynamics simulations and experimental studies on Temporin B and Temporin L have shown that these peptides have a high propensity to extract lipids from the bilayer. mdpi.com

At high concentrations, these temporins aggregate on the membrane surface, forming peptide-rich clusters. mdpi.com These aggregates can then pull lipids out of the membrane leaflet, which mix with the peptide clusters to form tubule-like protrusions. nih.govmdpi.com This process of inducing membrane shape transformations is a distinct mechanism of disruption that can lead to a loss of membrane integrity and cell death. nih.govmpi-cbg.dersc.org The binding of these temporins can also soften the membrane, lowering its bending rigidity and thus facilitating the formation of these tubular structures. mdpi.com

Intracellular Targets and Molecular Pathways beyond Membrane Disruption

While the primary mode of action for most temporins is the disruption of the cell membrane, evidence suggests that for some family members, the mechanism is not limited to the cell surface. imrpress.complos.orgiiitd.edu.in Once the membrane is permeabilized or if the peptide is internalized, it can interact with various intracellular components.

Studies on Temporin-1CEa in human breast cancer cells have shown that after disrupting the plasma membrane, the peptide can be internalized. iiitd.edu.in Given the negative charge of mitochondrial membranes, these organelles are considered preferential intracellular targets. iiitd.edu.in Internalized Temporin-1CEa was observed to trigger a decrease in the mitochondrial membrane potential, leading to mitochondrial dysfunction. iiitd.edu.in Similarly, some temporins have been found to act on intracellular targets in parasites. plos.org

In other cases, temporins that have been internalized into host cells, such as macrophages, can still exert their antimicrobial effect on pathogens residing within those cells. imrpress.comuniprot.org For instance, Temporin-SHa has been shown to kill Leishmania parasites residing inside macrophages and can also target intracellular Legionella pneumophila. researchgate.net Confocal microscopy revealed that a fluorescently-labeled Temporin-SHa could diffuse within host cells, including entering the nucleus of amoebae, suggesting the potential for multiple intracellular interaction partners. researchgate.net

Mechanisms Contributing to Low Propensity for Resistance Development in Microorganisms

A significant advantage of AMPs like temporins over conventional antibiotics is the low rate at which microorganisms develop resistance. imrpress.comfrontiersin.org This is primarily attributed to their fundamental mechanism of action.

Temporins target the lipid bilayer of the cytoplasmic membrane, a highly conserved and essential structure of the cell. tandfonline.comimrpress.com Drastically altering the core composition of the cell membrane to prevent peptide interaction would likely compromise the cell's viability, making it a difficult evolutionary path for resistance. tandfonline.com The action of these peptides is rapid and lytic, often leading to cell death before resistance mechanisms can be initiated. imrpress.complos.org

Furthermore, the multi-faceted nature of their attack, which can include pore formation, detergent-like lysis, and targeting of intracellular components, makes it challenging for a microorganism to develop a single, effective resistance strategy. plos.orgfrontiersin.org Studies involving repeated exposure of E. coli to sub-lethal concentrations of Temporin-SHa and its analogues demonstrated that these peptides are not prone to inducing resistance. plos.org This contrasts sharply with conventional antibiotics that typically target specific enzymes or metabolic pathways, which can be more easily modified or bypassed by microbial mutations. researchgate.net

Structure Activity Relationship Sar and Rational Peptide Design

Impact of Amino Acid Substitutions on Functional Potency and Target Selectivity

The functional potency and target selectivity of temporin peptides are highly sensitive to amino acid substitutions. researchgate.net Even minor changes in the amino acid sequence can lead to significant alterations in their antimicrobial and hemolytic activities. biorxiv.org

For instance, alanine (B10760859) scanning studies on temporin B revealed that the lysine (B10760008) residue at position 10 is crucial for its activity. mdpi.commdpi.com Substituting the glycine (B1666218) at position 6 with alanine resulted in a peptide with slightly enhanced activity against Gram-positive bacteria. mdpi.commdpi.com Further modifications, such as adding two lysines to the N-terminus of the alanine-substituted analog, expanded its activity to include Gram-negative bacteria like E. coli and P. aeruginosa. mdpi.com

In another example, analogs of temporin A were created by replacing the phenylalanine at position 1 with tyrosine or fluorinated phenylalanine, and the serine at position 10 with tyrosine or threonine. mdpi.comnih.gov These substitutions were designed to study their impact on antibacterial properties, antiproliferative activity, and hydrolytic stability. mdpi.comnih.gov The analog containing a fluorinated phenylalanine at position 1, DT4F, was the most effective antibacterial agent among the new compounds. mdpi.comnih.gov

The table below summarizes the effects of various amino acid substitutions on the activity of temporin analogs.

Parent PeptideSubstitutionResulting AnalogKey Findings
Temporin BG6ATB_G6ASlightly improved activity against Gram-positive bacteria. mdpi.com
TB_G6AN-terminal KKTB_KKG6ABroadened spectrum to include Gram-negative bacteria. mdpi.com
Temporin AF1YDTY1Investigated for antibacterial and antiproliferative effects. mdpi.com
Temporin AS10TDTThr10Increased antiproliferative effect. mdpi.comnih.gov
Temporin AS10YDTTyr10Showed the greatest selectivity towards MCF-7 cancer cells. mdpi.comnih.govnih.gov
Temporin AF1(4-F)PheDT4FMost effective antibacterial agent in the series. mdpi.comnih.govnih.gov
Temporin LVariousLibrary of analogsHelicity correlates with hemolytic but not antimicrobial activity. nih.gov

Strategic Modifications for Enhanced Biological Performance

To improve the therapeutic potential of temporins, various strategic modifications are employed. These include the incorporation of D-amino acids, modulation of hydrophobicity and charge, and terminal amidation.

Incorporation of D-Amino Acids for Proteolytic Stability

A significant hurdle in the clinical application of peptides is their susceptibility to degradation by proteases. lifetein.com.cnnih.gov The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides. lifetein.com.cnnih.govmdpi.com Peptides containing D-amino acid substitutions have shown high stability against enzymes like trypsin and are more resistant to degradation in serum. nih.gov

Introducing D-amino acids can destabilize helical structures, which has been shown to reduce or eliminate hemolytic and cytotoxic effects against mammalian cells while preserving antimicrobial activity. mdpi.com For example, replacing L-amino acids with their D-enantiomers in temporin L significantly reduced its hemolytic effect. researchgate.net This approach can improve the therapeutic index of antimicrobial peptides. mdpi.com The introduction of D-lysines in place of L-lysine in a temporin B analog did not cause a significant change in the peptide's antimicrobial activity, suggesting that this modification can be used to increase stability without compromising efficacy. mdpi.com

Hydrophobicity and Charge Modulation

The balance between hydrophobicity and net positive charge is a critical determinant of the antimicrobial activity and selectivity of temporin peptides. mdpi.comnih.gov Increasing the hydrophobicity of a peptide can enhance its interaction with and penetration into the target membrane, which is often linked to improved antimicrobial capacity. nih.gov However, excessive hydrophobicity can also lead to increased toxicity towards host cells. semanticscholar.org

Modulating the net positive charge, typically by introducing basic residues like lysine or arginine, can enhance the peptide's affinity for the negatively charged membranes of bacteria. mdpi.comfrontiersin.org For example, increasing the positive charge of temporin 1CEb analogs by introducing lysine residues led to a significant increase in activity against both Gram-negative and Gram-positive bacteria with minimal hemolytic activity. mdpi.com Similarly, enhancing the cationicity of the C-terminus in temporin B improved its membrane activity and potency. biorxiv.org

The following table illustrates how modifications to hydrophobicity and charge affect temporin analogs.

PeptideModificationEffect on Hydrophobicity/ChargeImpact on Activity
Temporin 1CEc analogsIntroduction of Lys and LeuModulated positive charge and hydrophobicityBroad-spectrum antibacterial activity with low/moderate hemolytic effect. mdpi.comnih.gov
Temporin B analogEnhanced N-terminal hydrophobicity and C-terminal cationicityIncreased hydrophobicity and positive chargeImproved membrane activity and potency against Gram-positive and Gram-negative bacteria. biorxiv.org
Temporin L analogN-terminal norleucine substitutionIncreased hydrophobicityMore efficient activity against both Gram-positive and Gram-negative strains. semanticscholar.org

Terminal Amidation and its Influence on Activity

Most naturally occurring temporins are C-terminally amidated, a post-translational modification that plays a crucial role in their biological activity. nih.govconicet.gov.ar C-terminal amidation is known to be important for the antimicrobial activity of many peptides, including those of the temporin family. nih.gov This modification can increase the peptide's net positive charge and enhance its resistance to carboxypeptidases, thereby improving its stability and potency. semanticscholar.orgnih.gov The removal of the C-terminal amide group often leads to a significant reduction or loss of antimicrobial activity.

Design of Peptide Analogs for Broadened Spectrum and Improved Selectivity

A primary goal in antimicrobial peptide research is the design of analogs with a broader spectrum of activity and improved selectivity for microbial cells over host cells. mdpi.comfrontiersin.orgconicet.gov.ar This is often achieved by strategically modifying the peptide's primary sequence.

For example, while many temporins are primarily active against Gram-positive bacteria, analogs have been designed to be effective against Gram-negative bacteria as well. mdpi.comnih.gov The introduction of additional positive charges is a common strategy to enhance affinity for the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria. frontiersin.org An analog of temporin B, TB_KKG6A, with two additional lysines at the N-terminus, demonstrated activity against E. coli and P. aeruginosa. mdpi.comnih.gov

Similarly, analogs of temporin-SHa were developed by substituting glycine with atypical amino acids like D-Phenylalanine, D-Tyrosine, and (2-Naphthyl)-D-alanine to study the effect of hydrophobicity on antimicrobial efficacy. mdpi.comnih.gov The resulting analogs emerged as broad-spectrum antibacterial agents. mdpi.comnih.gov

The table below provides examples of temporin analogs designed for broadened spectrum and improved selectivity.

Parent PeptideAnalogModificationOutcome
Temporin BTB_KKG6AIntroduction of two N-terminal lysines and G6A substitutionBroadened spectrum to include Gram-negative bacteria. mdpi.comnih.gov
Temporin-GHaGHaK, GHa4K, GHa11KReplacement of histidine with lysineFaster, stronger, and broader-spectrum bactericidal activity. mdpi.com
Temporin-SHa[G10K]-SHaLysine substitution at position 104-fold increase in activity against certain Gram-negative and Gram-positive bacteria. nih.gov
Temporin 1TbTB_L1FKReplacement of L1 with F, deletion of N7, and addition of C-terminal KExpanded spectrum of action against Gram-positive and Gram-negative bacteria. frontiersin.org

Computational Modeling and Simulation Approaches in Predictive Peptide Design

Computational modeling and molecular dynamics (MD) simulations are increasingly valuable tools in the rational design of peptide analogs. nih.gov These methods provide insights into the three-dimensional structure of peptides and their interactions with model membranes, which can help predict the effects of specific amino acid substitutions. nih.gov

For example, MD simulations have been used to study the conformational behavior of temporin A and temporin L in aqueous solutions, revealing differences in their structural dynamics. researchgate.net In another study, a combination of molecular dynamics simulations, circular dichroism, and NMR was used to investigate the interactions of temporin B and its analogs with model membranes. biorxiv.org These computational approaches helped to explain how minor sequence modifications could lead to drastic changes in antibacterial potency and selectivity by altering membrane activity. biorxiv.org

Bioinformatics tools can also be employed to design novel fusion proteins with enhanced properties. For instance, a fusion protein containing temporin 1CEa and IL-24 was computationally constructed and its anti-tumor potential was analyzed using various bioinformatics tools. biomedpress.org Such in silico studies can guide the experimental design of new peptide-based therapeutics.

Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are powerful computational tools that provide detailed, atomic-level insights into the dynamic interactions between peptides and biological membranes. researchgate.net These simulations are invaluable for understanding the mechanisms of action for AMPs, which often involve the disruption of bacterial cell membranes. researchgate.netrsc.org By modeling the forces between atoms and their movements over time, MD simulations can reveal how peptides like temporins bind to, insert into, and perturb lipid bilayers. mdpi.comnih.gov

Research on temporins, such as Temporin L, a close relative of Temporin 1ARa, has utilized MD simulations to elucidate the precise steps of membrane interaction. researchgate.netmdpi.com These simulations can clarify aspects that are difficult to observe with experimental techniques alone. mdpi.com For instance, simulations have shown that upon approaching a model membrane, temporins can undergo a conformational change, often adopting a helical structure which is believed to be their active form. mdpi.com

Key findings from MD simulations on temporin-membrane interactions include:

Initial Binding and Orientation : Simulations reveal that the initial interaction is often driven by electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes. mdpi.com Following this, the peptide orients itself at the membrane-water interface. mdpi.com

Conformational Changes : While some peptides maintain a stable helical structure, MD simulations have shown that others, like Temporin L analogues, may adopt polyproline-like conformations during the initial phases of membrane interaction. researchgate.net The N-terminus of Temporin L, in particular, exhibits high flexibility and is involved in penetrating the membrane. mdpi.com

Aggregation and Insertion : Temporins show a strong tendency to aggregate in water. mdpi.com In the presence of a membrane, these aggregates can disassociate, and individual peptides insert into the lipid bilayer. mdpi.com The depth of insertion and the peptide's orientation can be precisely calculated, showing how hydrophobic and aromatic residues (like Phenylalanine) anchor the peptide within the membrane's hydrophobic core. mdpi.commdpi.com

Membrane Perturbation : Once inserted, the peptides can disrupt the local lipid structure. MD simulations have demonstrated that peptides can cause local membrane thinning, a decrease in the lateral diffusion of lipids, and an increase in water penetration into the hydrophobic core of the membrane. rsc.org For some temporins, this disruption leads to the formation of pores or channels, while for others, it results in a more general destabilization or "carpet-like" mechanism of action. mdpi.commdpi.com

For example, a study on Temporin L and a designed analog with a Q3K substitution used MD simulations to understand the enhanced activity of the analog. The simulations provided Potential of Mean Force (PMF) profiles, which quantify the energy associated with moving the peptide from water into the membrane, revealing a more favorable insertion pathway for the modified peptide. mdpi.com These detailed mechanistic insights are critical for the rational design of new temporin variants with higher efficacy.

MD Simulation Finding Observed Effect on Peptide/Membrane Significance for Rational Design
Conformational ShiftPeptide adopts an alpha-helical structure upon membrane contact. mdpi.comGuides modifications to stabilize the active helical conformation.
Interfacial LocalizationPeptide initially binds to the lipid headgroup region at the water-interface. mdpi.comAllows for tuning peptide charge and amphipathicity to enhance initial binding.
Hydrophobic InsertionAromatic residues like Phenylalanine facilitate penetration into the membrane core. mdpi.comInforms the placement of hydrophobic residues to optimize membrane disruption.
Membrane ThinningPeptide presence causes a local decrease in bilayer thickness. rsc.orgHelps in designing peptides that can induce significant membrane stress.
Water Pore FormationPeptides can increase water transport across the membrane. rsc.orgProvides a basis for creating peptides that kill bacteria by increasing membrane permeability.

In Silico Tools for Structure-Function Prediction

Alongside MD simulations, a variety of other in silico tools are employed in the rational design of peptides to predict their structure and function from their amino acid sequence. rdd.edu.iq These computational tools allow for rapid, high-throughput screening of potential peptide analogs before undertaking costly and time-consuming chemical synthesis and biological testing. nih.gov

Homology Modeling and 3D Structure Prediction: The first step in understanding a peptide's function is often to determine its three-dimensional structure. Since experimental structures are not always available, homology modeling servers are used. Tools like I-TASSER (Iterative Threading ASSEmbly Refinement), Phyre2, and Swiss-Model predict the 3D structure of a protein or peptide based on its amino acid sequence, by comparing it to a database of known structures. biorxiv.orgnih.gov For temporins, these tools have been used to predict their characteristic alpha-helical conformation, which is crucial for their antimicrobial activity. nih.gov The quality of these predicted models is often assessed using metrics like C-scores and Ramachandran plot analysis. biomedpress.orgresearchgate.net

Physicochemical Property Prediction: Web servers such as ProtParam can calculate key physicochemical properties from a peptide sequence. biomedpress.org These properties, including molecular weight, theoretical isoelectric point (pI), and the grand average of hydropathicity (GRAVY), are important indicators of a peptide's likely behavior and stability. biomedpress.org For example, a higher positive charge (indicated by a high pI) often correlates with stronger binding to negatively charged bacterial membranes.

Secondary Structure Prediction: Tools like SOPMA (Self-Optimized Prediction Method from Alignment) are used to predict the secondary structure elements (e.g., alpha-helices, beta-sheets) of a peptide from its sequence. biorxiv.org Studies on temporins have used such tools to confirm that they predominantly exhibit an alpha-helical structure, a key feature of their family. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (a ligand, such as a peptide) to a second (a receptor, such as a membrane or a specific protein). biomedpress.org Docking servers like ClusPro can be used to model the interaction between a temporin analog and a model membrane or a target bacterial protein. biomedpress.org The results are scored to rank the most stable binding poses, providing insight into the specific interactions, such as hydrogen bonds, that stabilize the complex. biomedpress.org This information is vital for designing peptides that bind more tightly to their intended targets. nih.gov

By integrating the predictions from these various in silico tools, researchers can build a comprehensive structure-function profile for a peptide like this compound and its potential analogs, creating a rational framework for designing new and more effective antimicrobial agents. frontiersin.org

In Silico Tool Function Application in this compound Design
I-TASSER / Phyre2Predicts 3D structure from amino acid sequence. biorxiv.orgresearchgate.netTo model the alpha-helical structure of this compound and its designed analogs. nih.gov
ProtParamCalculates physicochemical properties (e.g., molecular weight, pI). biomedpress.orgTo evaluate how sequence changes affect charge and hydrophobicity. biomedpress.org
SOPMAPredicts secondary structure elements (alpha-helix, beta-sheet). biorxiv.orgTo ensure designed analogs retain the crucial alpha-helical conformation. nih.gov
ClusPro (Docking)Predicts the binding mode between a peptide and a target. biomedpress.orgTo model the interaction of this compound analogs with bacterial membranes. biomedpress.org
ConSurfIdentifies evolutionarily conserved regions in a protein sequence. rdd.edu.iqTo determine which amino acid residues are critical for function and should not be modified.

Biosynthetic Pathways and Post Translational Processing

Gene Encoding and Precursor Architecture (Signal Peptide, Spacer Region, Mature Peptide)

Like other amphibian antimicrobial peptides, Temporin 1ARa is encoded by a gene that translates into a larger precursor protein, or prepropeptide. nih.goviiitd.edu.in These precursors have a conserved tripartite structure, which is essential for the correct processing and secretion of the mature peptide. nih.gov While the specific precursor sequence for this compound has not been detailed, the architecture is well-established from studies of other temporins, including those from the same genus, such as Temporin-1PLa from Lithobates palustris. researchgate.netuniprot.org

The precursor protein consists of three distinct domains:

Signal Peptide: Located at the N-terminus, this sequence of approximately 22 amino acids is highly hydrophobic. iiitd.edu.inuniprot.org It acts as a signal, directing the nascent polypeptide chain into the endoplasmic reticulum for subsequent processing and secretion. iiitd.edu.in This signal sequence is highly conserved among related frog species. nih.gov

Spacer Region: Following the signal peptide is an acidic spacer region, also referred to as the acidic propiece. nih.gov This domain is more variable in sequence and length compared to the signal peptide. nih.gov It is believed to play a role in the correct folding of the precursor and may protect the host cell from the lytic activity of the mature peptide before its secretion. nih.gov

Mature Peptide: The C-terminal domain of the precursor contains the amino acid sequence of the mature this compound peptide. nih.gov This sequence is typically flanked by specific cleavage signals that are recognized by processing enzymes. iiitd.edu.inmdpi.com

The genetic information for temporins and other frog skin peptides, such as brevinins and esculentins, is thought to have evolved from a common ancestral gene belonging to the preprodermaseptin family. nih.gov This shared ancestry is reflected in the conserved architecture of their precursors.

Table 1: Representative Architecture of a Temporin Precursor (Temporin-1PLa from Lithobates palustris) uniprot.org

Precursor RegionPosition (Amino Acids)Description
Signal Peptide1-22Hydrophobic sequence guiding the precursor to the secretory pathway.
Spacer Region (Propeptide)23-45Acidic region, potentially involved in folding and preventing premature activity.
Cleavage Site46-47Dibasic amino acid pair (Lys-Arg) recognized by prohormone convertases.
Mature Peptide Domain48-60Sequence of the active Temporin-1PLa peptide.
Amidation Signal61-62Gly-Lys sequence at the C-terminus, signaling for amidation.

Enzymatic Cleavage and C-Terminal Amidation Mechanisms

The transformation from an inactive precursor to a functional this compound peptide requires a cascade of enzymatic reactions. These post-translational modifications are critical for the peptide's structure and biological activity. plos.orgmdpi.com

The key enzymatic steps include:

Signal Peptidase Cleavage: Upon entry into the endoplasmic reticulum, the N-terminal signal peptide is removed by a signal peptidase. iiitd.edu.in

Prohormone Convertase Cleavage: The precursor is then cleaved at a specific site, typically a pair of basic amino acid residues like Lysine-Arginine (Lys-Arg), which separates the spacer region from the mature peptide sequence. iiitd.edu.inmdpi.com This cleavage is performed by enzymes belonging to the prohormone convertase family. mdpi.com

Carboxypeptidase Action: Following the initial cleavage, a carboxypeptidase often removes the C-terminal basic residues (e.g., Lysine) from the mature peptide, exposing a Glycine (B1666218) residue. mdpi.com

C-Terminal Amidation: The final and crucial step is the amidation of the C-terminus. This reaction is catalyzed by a sequence of enzymes collectively known as Peptidylglycine alpha-amidating monooxygenase (PAM). The Glycine residue exposed in the previous step serves as the nitrogen donor for the amide group. iiitd.edu.inresearchgate.net This amidation is a common feature of temporins and is essential for their stability and antimicrobial potency, as it neutralizes the negative charge of the C-terminal carboxyl group. plos.orgacs.org

Table 2: Key Enzymes in Temporin Biosynthesis

EnzymeFunctionLocation in Pathway
Signal PeptidaseRemoves the N-terminal signal peptide.Endoplasmic Reticulum
Prohormone ConvertasesCleaves the precursor at specific basic residue sites (e.g., Lys-Arg) to release the mature peptide.Secretory Granules
CarboxypeptidasesRemoves C-terminal basic residues to expose the amidation signal (Glycine).Secretory Granules
Peptidylglycine alpha-amidating monooxygenase (PAM)Catalyzes the C-terminal amidation using a Glycine residue as the amide donor.Secretory Granules

Tissue-Specific Expression and Secretion Mechanisms in Amphibians

The synthesis and storage of this compound are confined to specialized structures within the amphibian skin, ensuring a ready defense mechanism against pathogens. nih.govplos.org

Expression in Granular Glands: Temporins are synthesized and accumulate within the secretory granules of large granular glands distributed throughout the dermal layer of the frog's skin. plos.orgresearchgate.netasm.org These glands function as a "natural pharmacy," producing a cocktail of various bioactive peptides that can be released upon stimulation. imrpress.commdpi.com The expression of temporin genes can be developmentally regulated, with studies showing that their mRNA levels increase significantly during metamorphosis, a process influenced by thyroid hormones. researchgate.netresearchgate.net

Holocrine Secretion: The release of temporins and other skin peptides occurs via a holocrine mechanism. nih.govresearchgate.net When the frog is threatened or injured, the granular glands rupture, expelling their entire contents, including the stored peptide-filled granules, onto the skin's surface. imrpress.com This rapid deployment of a concentrated mixture of antimicrobial peptides provides an immediate chemical shield against invading microorganisms. nih.gov

The specific peptide profile, including the presence and concentration of this compound, can vary and serve as a biomarker for different frog populations. researchgate.net

Ecological and Evolutionary Context

Role of Temporins in Amphibian Host Defense Mechanisms

Temporins represent a crucial component of the innate immune system in amphibians, acting as a first line of defense against a wide array of pathogens. imrpress.comdiva-portal.org These small, cationic, and hydrophobic antimicrobial peptides (AMPs) are secreted from the granular glands in the skin of frogs and are involved in protecting the organism from noxious microorganisms and aiding in wound repair. imrpress.com The primary mechanism of action for many temporins involves the disruption of the microbial cell membrane, leading to cell death. imrpress.comasm.org This action prevents target organisms from easily developing resistance. imrpress.com

The temporin family of peptides is diverse, with a single frog species capable of producing a repertoire of multiple temporin isoforms, each with potentially different sequences and antimicrobial spectra. imrpress.comnih.gov This diversity allows for a broad range of protective activity against various bacteria, fungi, and even some viruses. mdpi.commdpi.com For instance, temporins are predominantly active against Gram-positive bacteria. nih.govmdpi.commdpi.com Some temporins, like Temporin A, have also demonstrated activity against fungi, protozoa, and certain viruses. mdpi.commdpi.com The synergistic action of different temporins and other AMPs is believed to provide a robust defense for the frog. mdpi.commdpi.com

Temporin 1ARa, isolated from the crawfish frog, Lithobates areolata (formerly Rana areolata), is an example of these defense peptides. imrpress.commdpi.comnovoprolabs.comcpu-bioinfor.org It exhibits antibacterial activity, particularly against Staphylococcus aureus. mdpi.com At higher concentrations, it also shows activity against E. coli. mdpi.com This demonstrates the concentration-dependent and selective nature of these peptides in targeting different microbial threats. The production of such peptides is a key evolutionary adaptation for amphibians, whose permeable skin makes them particularly vulnerable to environmental pathogens.

Methodological Approaches in Temporin 1ara and Temporin Research

Solid-Phase Peptide Synthesis (SPPS) and Purification Techniques

The primary method for producing Temporin 1ARa and its analogs for research purposes is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

The synthesis process generally employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. researchgate.net The C-terminal amino acid of the desired peptide sequence is first attached to a resin, such as Rink-amide MBHA resin. rsc.org The synthesis cycle involves two main steps: deprotection and coupling.

Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP). rsc.org

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed amino group of the preceding residue. Common activating agents include O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-Diisopropylethylamine (DIEA). rsc.org

This cycle is repeated until the entire peptide sequence is assembled. Microwave-assisted SPPS can be utilized to accelerate the coupling and deprotection steps. rsc.org

Once the synthesis is complete, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with various scavengers to prevent side reactions. rsc.orgnovoprolabs.comnovoprolabs.com

The resulting crude peptide is then precipitated, washed (often with cold diethyl ether), and lyophilized. rsc.org Purification of the crude peptide is essential to remove truncated sequences, deletion sequences, and by-products from the synthesis and cleavage steps. The standard and most effective method for this is reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.org The identity and purity of the final peptide are confirmed using analytical techniques such as mass spectrometry (e.g., MALDI-TOF) and analytical HPLC. rsc.org

Microscopic Techniques for Visualizing Cellular Interactions

Direct visualization of the effects of temporins on bacterial cells provides invaluable insight into their mechanism of action. High-resolution microscopy techniques are employed to observe peptide-induced morphological changes.

Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the ultrastructural changes in bacterial cells following treatment with antimicrobial peptides. TEM allows for high-resolution imaging of the bacterial cell envelope, cytoplasm, and nucleoid.

For TEM analysis, bacterial cells are treated with a specific concentration of the temporin peptide for a defined period. The cells are then fixed (e.g., with glutaraldehyde), post-fixed (e.g., with osmium tetroxide), dehydrated through an ethanol (B145695) series, and embedded in a resin. Ultrathin sections are then cut, mounted on TEM grids, and stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

When observed under the electron beam, these sections can reveal detailed information about the integrity of the cell membrane and wall. nih.gov Specific morphological alterations indicative of membrane damage by temporins can include the visible disruption of the cytoplasmic membrane, the formation of pores or blebs, the detachment of the membrane from the cell wall, and the leakage of cytoplasmic contents into the extracellular space. researchgate.net It is crucial in these studies to control the electron dose, as excessive electron beam irradiation can itself cause damage to biological specimens, potentially creating artifacts. nih.govnih.govmdpi.com

Atomic Force Microscopy (AFM) and Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) for High-Resolution Surface Analysis

High-resolution imaging techniques are indispensable for visualizing the direct effects of temporins on the morphology of microbial cell surfaces. Atomic Force Microscopy (AFM) and Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) are powerful tools in this regard, offering nanoscale resolution of membrane disruption events.

Atomic Force Microscopy (AFM) operates by scanning a sharp probe over a surface to generate a three-dimensional topographical map. In the context of temporin research, AFM has been employed to observe the real-time interaction of these peptides with both model lipid bilayers and the surfaces of live bacteria. Studies on various antimicrobial peptides have demonstrated their ability to induce a range of membrane alterations, from the formation of discrete pores and ion channels to the complete disintegration of the membrane via a detergent-like effect. For instance, research on temporins has utilized AFM to reveal significant damage to the bacterial cell envelope, providing visual evidence of their membrane-disruptive mechanism.

Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) provides high-resolution surface imaging by scanning a focused beam of electrons over a sample. The use of a field emission gun as an electron source allows for significantly higher resolution and greater depth of field compared to conventional SEM. In studies involving temporins, FEG-SEM has been instrumental in visualizing the morphological changes that occur in bacteria and other pathogens upon peptide treatment. For example, images of Pseudomonas aeruginosa and the parasite Leishmania infantum treated with temporin SHa and its analogue [K³]SHa have shown severe membrane damage, including blebbing and lysis, compared to untreated control cells. Similarly, studies on Escherichia coli treated with temporin L have revealed the formation of "ghost-like" bacteria, indicating a loss of cellular integrity without complete lysis. These direct visual observations are crucial for corroborating the membranolytic mechanisms of action proposed for the temporin family of peptides.

Summary of Morphological Changes Observed by AFM and FEG-SEM in Temporin-Treated Microbes
Temporin AnalogueMicroorganismTechniqueObserved Morphological Changes
Temporin SHaPseudomonas aeruginosaAFMSevere cell damage
[K³]SHaPseudomonas aeruginosaAFMSevere cell damage
[K³]SHaLeishmania infantumFEG-SEMSignificant morphological alterations and membrane damage
Temporin LEscherichia coliSEM/TEMFormation of "ghost-like" bacteria, loss of cellular integrity

Biophysical Characterization of Peptide-Membrane Interactions

Understanding the initial binding events between temporins and target membranes is critical to deciphering their antimicrobial mechanism. Biophysical techniques provide quantitative data on the kinetics and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. In temporin research, SPR is utilized to quantify the binding of the peptide to model lipid membranes, typically in the form of liposomes or supported lipid bilayers, which are immobilized on a sensor chip. As the temporin solution flows over the sensor surface, binding to the lipid layer causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

By analyzing the association and dissociation phases of the binding event, key kinetic parameters such as the association rate constant (k_a) and the dissociation rate constant (k_d) can be determined. From these values, the equilibrium dissociation constant (K_d), a measure of binding affinity, is calculated (K_d = k_d/k_a). A lower K_d value indicates a higher binding affinity.

Studies on temporin SHa and its more cationic analogue, [K³]SHa, have employed SPR to investigate their interaction with large unilamellar vesicles (LUVs) composed of a mixture of zwitterionic (DMPC) and anionic (DMPG) phospholipids (B1166683), mimicking bacterial membranes. These experiments have demonstrated that both peptides bind to these model membranes, with the [K³]SHa analogue exhibiting a significantly higher affinity, as indicated by its lower K_d value. This suggests that the increased positive charge enhances the electrostatic attraction to the negatively charged membrane surface.

Binding Affinity of Temporin SHa and its Analogue to DMPC/DMPG Vesicles Determined by SPR
PeptideModel MembraneDissociation Constant (K_d) [M]
Temporin SHaDMPC/DMPG (3:1) LUVs1.3 (± 0.4) x 10-7
[K³]SHaDMPC/DMPG (3:1) LUVs3.1 (± 0.7) x 10-8

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat change that occurs when one molecule is titrated into a solution containing its binding partner. This allows for the determination of the binding affinity (K_a, the inverse of K_d), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n) in a single experiment.

In the context of temporin research, ITC can be used to study the interaction of the peptide with model membrane systems such as lipid vesicles. The peptide solution is typically titrated into a suspension of vesicles, and the heat released or absorbed upon binding is measured. The resulting data can be fit to a binding model to extract the thermodynamic parameters.

An exothermic reaction (negative ΔH) indicates that the binding process releases heat, often associated with the formation of favorable bonds. An endothermic reaction (positive ΔH) signifies that the binding process absorbs heat, which can be driven by a large positive entropy change. The entropy change (ΔS) reflects the change in the disorder of the system upon binding and can be influenced by factors such as the release of water molecules from the binding interface (hydrophobic effect).

Hypothetical Thermodynamic Parameters for Temporin-Membrane Interaction from ITC
ParameterDescriptionHypothetical Value
Stoichiometry (n)Lipid molecules per peptideData not available
Association Constant (K_a) [M-1]Measure of binding affinityData not available
Enthalpy Change (ΔH) [kcal/mol]Heat released or absorbed upon bindingData not available
Entropy Change (ΔS) [cal/mol·K]Change in disorder of the systemData not available

Future Directions and Research Imperatives

Development of Strategies to Overcome Proteolytic Degradation in Vivo

A significant hurdle for the therapeutic application of peptides like Temporin 1ARa is their susceptibility to proteolytic degradation by enzymes present in the body. conceptlifesciences.comresearchgate.netmdpi.com This rapid breakdown leads to a short in vivo half-life and reduced bioavailability, limiting their systemic efficacy. researchgate.net Consequently, a key research imperative is the development of strategies to enhance their stability.

Several approaches are being actively explored to protect peptides from proteases:

Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers at protease-sensitive sites can render the peptide unrecognizable to degradative enzymes, thereby increasing its stability. conceptlifesciences.comcsic.esresearchgate.net

Chemical Modifications: Modifications such as N-terminal acetylation and C-terminal amidation can block the action of exopeptidases. researchgate.net The incorporation of non-canonical amino acids can also enhance resistance to proteolysis while maintaining biological activity. conceptlifesciences.com

Cyclization: Creating a cyclic structure by forming a bond between the N- and C-termini or between side chains can increase structural rigidity and resistance to enzymatic breakdown. researchgate.netmdpi.com

Formulation Strategies: Encapsulating peptides within delivery systems like liposomes or nanoparticles can shield them from proteases and facilitate their delivery to the target site. nih.gov For instance, encapsulating Temporin B in chitosan (B1678972) nanoparticles has been shown to reduce its cytotoxicity and provide sustained antibacterial activity. nih.gov

StrategyDescriptionPotential AdvantageReference
D-Amino Acid Substitution Replacing L-amino acids with D-isomers.Increased resistance to proteases. conceptlifesciences.com, csic.es
Terminal Modification Acetylation of the N-terminus or amidation of the C-terminus.Protection against exopeptidases. researchgate.net
Cyclization Forming a cyclic peptide structure.Enhanced structural rigidity and enzymatic resistance. mdpi.com
PEGylation/Lipidation Conjugating with polyethylene (B3416737) glycol (PEG) or fatty acids.Increased molecular weight, prolonged circulation time. conceptlifesciences.com
Nanoparticle Encapsulation Incorporating the peptide into nanocarriers.Protection from degradation and targeted delivery. nih.gov

Exploration of Multi-Functional Therapeutic Potential of Temporin Analogs

The therapeutic potential of temporins extends beyond their direct antimicrobial activity. Research has highlighted that various temporin analogs possess multi-functional properties, including anticancer, antiviral, and immunomodulatory effects. mdpi.comnih.gov This opens up exciting avenues for developing this compound analogs with broader therapeutic applications.

Many antimicrobial peptides have also demonstrated anticancer activity, which is often attributed to the net negative charge on the surface of cancer cells, making them susceptible to the lytic action of these cationic peptides. nih.gov Analogs of Temporin A and Temporin L have been investigated for their activity against various cancer cell lines. nih.govuniroma1.it Future studies should focus on designing and screening this compound analogs for their efficacy against different types of cancer.

Furthermore, some temporins exhibit immunomodulatory activities, such as stimulating the migration of immune cells. anaspec.com This suggests that this compound analogs could be engineered to not only kill pathogens directly but also to modulate the host's immune response to infection or inflammation. For example, a synthetic temporin-derived peptide has shown dual antibacterial and anti-inflammatory activities. nih.gov Exploring the anti-inflammatory and immunomodulatory potential of this compound derivatives is a promising research direction.

Advancements in Peptide Engineering for Optimized Biological Performance and Selectivity

Peptide engineering is a cornerstone for advancing this compound from a lead compound to a viable therapeutic candidate. The primary goals of these engineering efforts are to enhance antimicrobial potency, broaden the spectrum of activity, increase stability, and, crucially, improve selectivity for microbial cells over host cells to minimize toxicity. mdpi.com

Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov By systematically substituting amino acids at different positions in the this compound sequence (FLPIVGRLISGLL-NH2), researchers can identify key residues that influence its biological properties. conicet.gov.ar For example, modifying the hydrophobicity and net positive charge by introducing residues like lysine (B10760008) or arginine can significantly impact antimicrobial activity and hemolytic (toxicity to red blood cells) effects. mdpi.com

Key strategies in peptide engineering include:

Hydrophobicity and Cationicity Modulation: A delicate balance between these two properties is essential for potent and selective antimicrobial activity. mdpi.com Increasing the net positive charge can enhance interaction with negatively charged bacterial membranes, while optimizing hydrophobicity is crucial for membrane insertion and disruption. acs.org

Incorporation of Unnatural Amino Acids: The use of unnatural amino acids, such as p-terbutylphenylalanine, has been shown to improve the antimicrobial activity of temporin analogs, even against Gram-negative bacteria and in the presence of serum. nih.govresearchgate.net

Hybrid Peptides: Combining sequences from different antimicrobial peptides can lead to hybrid molecules with enhanced activity and novel properties. researchgate.net

Engineering StrategyObjectiveExample from Temporin ResearchReference
Modulating Charge/Hydrophobicity Enhance antimicrobial activity, reduce hemolysis.Introduction of Lysine (K) and Leucine (B10760876) (L) in Temporin 1CEa/1CEb analogs. mdpi.com
Alanine (B10760859) Scanning Identify key residues for activity.Revealed the importance of Lysine at position 10 in Temporin B. mdpi.com
Unnatural Amino Acid Substitution Improve stability and spectrum of activity.Use of p-terbutylphenylalanine in Temporin-SHf analogs. researchgate.net, nih.gov
Hybrid Peptide Design Create novel peptides with enhanced properties.Cecropin A-Temporin A hybrid peptides. researchgate.net

Through these integrated research efforts, the scientific community aims to overcome the current limitations of this compound and develop novel, potent, and safe peptide-based therapeutics to address pressing medical needs.

Q & A

Q. What are the structural and functional characteristics of Temporin 1ARa, and how do they influence its antimicrobial activity?

this compound, a short hydrophobic antimicrobial peptide (AMP), adopts an alpha-helical conformation critical for its bioactivity. Structural analysis using NMR spectroscopy reveals that residues Phe3 to Phe8 form a stable helical structure, even in non-membrane environments . Its broad-spectrum antimicrobial activity is attributed to this conformation, which facilitates interactions with microbial membranes. Researchers should prioritize circular dichroism (CD) spectroscopy and molecular dynamics simulations to validate structural stability under varying conditions .

Q. What experimental methodologies are essential for initial characterization of this compound's antimicrobial efficacy?

Begin with in vitro assays such as minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria. Include time-kill kinetics to assess bactericidal dynamics. Use liposome leakage assays to evaluate membrane disruption mechanisms. Ensure controls like polymyxin B for Gram-negative reference and vancomycin for Gram-positive strains. For reproducibility, document peptide synthesis purity (via HPLC) and solvent conditions (e.g., trifluoroethanol for mimicking membrane environments) .

Q. How do researchers determine the mechanism of action of this compound at the molecular level?

Combine fluorescence microscopy with propidium iodide uptake assays to visualize membrane permeabilization. Pair this with surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers. For intracellular targets, employ transcriptomic profiling of treated microbial cells to identify pathways disrupted by the peptide (e.g., oxidative stress or protein synthesis) .

Advanced Research Questions

Q. How can researchers address proteolytic instability in this compound during in vivo studies?

Proteolytic degradation is a key limitation. Implement disulfide engineering by substituting non-critical residues (e.g., Leu4 and Ile7) with cysteine to form intramolecular bonds, stabilizing the alpha-helix. Validate stability via serum degradation assays and trypsin digestion tests. Measure redox potential (e.g., −289 mV for engineered peptides) to ensure the disulfide bond remains intact in physiological environments .

Q. What strategies resolve contradictions in phylogenetic analyses of this compound homologs?

Temporins exhibit high sequence divergence, leading to clustering ambiguities (e.g., seven phylogenetic groups reported in some studies ). To reconcile discrepancies:

  • Perform multiple sequence alignment with tools like Clustal Omega, focusing on conserved residues (e.g., Phe3, Phe8).
  • Apply Bayesian inference for tree construction to reduce bias from maximum-likelihood methods.
  • Cross-validate with functional data (e.g., antimicrobial spectra) to confirm evolutionary relationships .

Q. How should experimental designs optimize the therapeutic index of this compound?

Balance efficacy and cytotoxicity by:

  • Testing hemolytic activity on mammalian erythrocytes at varying concentrations.
  • Using fractional inhibitory concentration (FIC) indices to assess synergy with conventional antibiotics (e.g., β-lactams).
  • Incorporating molecular docking (e.g., with MERS-CoV spike protein) to predict off-target effects .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify peptide features correlating with activity .

Methodological Best Practices

  • Data Integrity : Maintain raw datasets (e.g., NMR spectra, MIC values) in repositories like Zenodo, adhering to FAIR principles. Use plagiarism-checking software for manuscript drafts to avoid inadvertent duplication .
  • Peer Review : Pre-submission validation via platforms like bioRxiv ensures methodological rigor. Highlight limitations, such as in vitro-to-in vivo translatability gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.